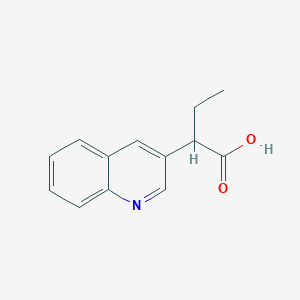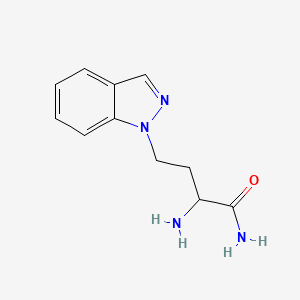
2-Amino-4-(1h-indazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(1H-indazol-1-yl)butanamide is a compound that features an indazole moiety, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-indazol-1-yl)butanamide typically involves the formation of the indazole ring followed by the introduction of the butanamide side chain. Common synthetic methods include:
Transition Metal Catalyzed Reactions: These reactions often use catalysts like copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, which then cyclize to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This method does not require a catalyst or solvent and involves the reaction of 2-azidobenzaldehydes with amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above methods to improve yield and reduce costs.
化学反应分析
Types of Reactions
2-Amino-4-(1H-indazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the nitro group to an amine is a common step in the synthesis of indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are used.
Substitution: Reagents like halogens or alkylating agents are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted indazole derivatives .
科学研究应用
2-Amino-4-(1H-indazol-1-yl)butanamide has several scientific research applications:
作用机制
The mechanism of action of 2-Amino-4-(1H-indazol-1-yl)butanamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct properties.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness
2-Amino-4-(1H-indazol-1-yl)butanamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
属性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC 名称 |
2-amino-4-indazol-1-ylbutanamide |
InChI |
InChI=1S/C11H14N4O/c12-9(11(13)16)5-6-15-10-4-2-1-3-8(10)7-14-15/h1-4,7,9H,5-6,12H2,(H2,13,16) |
InChI 键 |
HAHWSGREPDUJHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NN2CCC(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


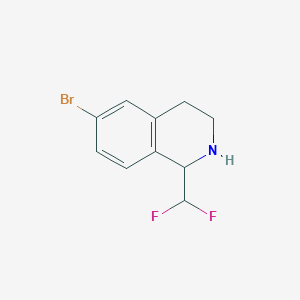
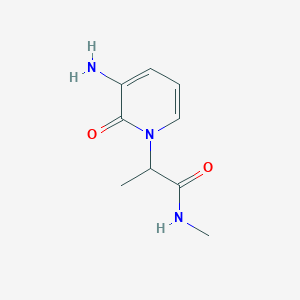
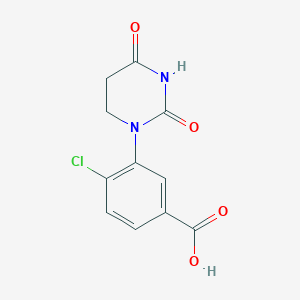
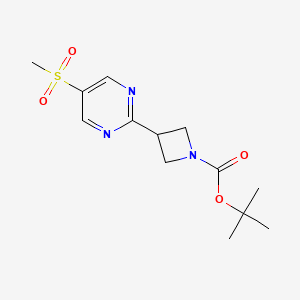
![N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)
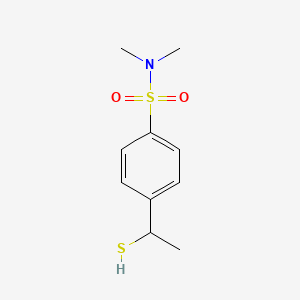
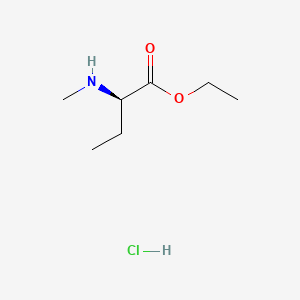
![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)
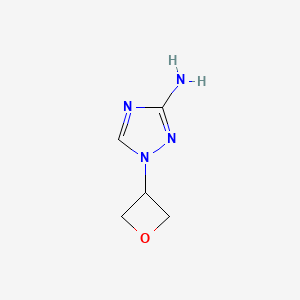
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
![tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate](/img/structure/B13489208.png)

